![molecular formula C23H22N2O2 B2982463 (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035018-72-3](/img/structure/B2982463.png)
(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as QD-1, is a small molecule that has been studied for its potential therapeutic applications. QD-1 is a synthetic compound that was first developed in the laboratory and has since been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
1. Synthesis and Antimicrobial Activity
(E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been synthesized using ultrasound and microwave irradiation. These compounds have been evaluated for their in vitro antibacterial activity against various bacterial and fungal strains, demonstrating good antimicrobial activity for some of the tested compounds (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
2. Improved Synthesis Methods
A solvent-free, catalyst-free procedure for preparing substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones under microwave irradiation has been developed. This method significantly improves upon previous methods, yielding high-quality compounds in shorter times (Pujari, Vinnakota, Kakarla, Maroju, & Ganesh, 2019).
3. Antitubercular Activity
Mefloquine derivatives, including compounds structurally related to (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, have exhibited significant antitubercular activities in vitro against M. tuberculosis, demonstrating potential for tuberculosis treatment (Wardell, Souza, Wardell, & Lourenço, 2011).
4. Anticancer Potential
Certain derivatives have shown antiproliferative activities against non-small cell lung cancers and breast cancers. Specific compounds have been identified as potential lead compounds for further development in cancer treatment (Tseng et al., 2013).
5. Multifunctional Therapeutic Agents
Compounds like THRX-198321, structurally related to (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, have been studied for their potential as multifunctional therapeutic agents, exhibiting high affinity and activity for both muscarinic acetylcholine receptors and β2-adrenoceptors (Steinfeld et al., 2011).
Propriétés
IUPAC Name |
(E)-3-phenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(12-11-18-6-2-1-3-7-18)25-16-13-20(14-17-25)27-21-10-4-8-19-9-5-15-24-23(19)21/h1-12,15,20H,13-14,16-17H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRECIZNAWTLS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.